molecular formula C15H13ClO3 B13090437 Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate

Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13090437
M. Wt: 276.71 g/mol
InChI Key: IJQTYFWRPFCAGE-UHFFFAOYSA-N
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Description

Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 2-position, a chloro group at the 2’-position, and a methyl ester group at the 4-position. Biphenyl derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of Functional Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.

    Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester group can be reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new biphenyl derivatives with different functional groups.

    Oxidation: Formation of hydroxylated biphenyl derivatives.

    Reduction: Formation of alcohols from ester groups.

    Hydrolysis: Formation of carboxylic acids from ester groups.

Scientific Research Applications

Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: Lacks the chloro and ester groups, making it less versatile in chemical reactions.

    2-Chlorobiphenyl: Lacks the methoxy and ester groups, limiting its applications in medicinal chemistry.

    Methyl 4-biphenylcarboxylate: Lacks the chloro and methoxy groups, affecting its reactivity and biological activity.

Uniqueness

Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. The combination of chloro, methoxy, and ester groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-3-methoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-18-14-9-10(15(17)19-2)7-8-12(14)11-5-3-4-6-13(11)16/h3-9H,1-2H3

InChI Key

IJQTYFWRPFCAGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2Cl

Origin of Product

United States

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